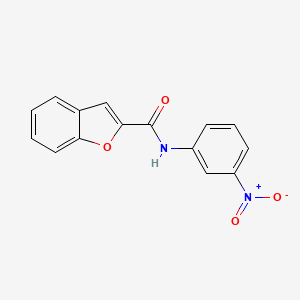

N-(3-nitrophenyl)-1-benzofuran-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(3-nitrophenyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O4/c18-15(14-8-10-4-1-2-7-13(10)21-14)16-11-5-3-6-12(9-11)17(19)20/h1-9H,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCIDLPOBYGFETJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Modifications

Retrosynthetic Analysis of N-(3-nitrophenyl)-1-benzofuran-2-carboxamide

A retrosynthetic analysis of the target molecule, this compound, logically deconstructs the compound into simpler, more readily available starting materials. The primary and most evident disconnection is at the amide bond, which is a common and reliable bond formation to perform in the forward synthesis. This disconnection reveals two key precursors: benzofuran-2-carboxylic acid and 3-nitroaniline (B104315).

Classical and Modern Synthetic Routes to the Benzofuran-2-carboxamide (B1298429) Core

The benzofuran-2-carboxamide scaffold is a privileged structure in medicinal chemistry, and numerous methods have been developed for its synthesis. These strategies primarily focus on the construction of the benzofuran (B130515) ring, followed by or integrated with the introduction of the carboxamide group at the C2 position.

The formation of the benzofuran ring is the cornerstone of the synthesis. A variety of classical and modern catalytic methods are available, offering different advantages in terms of substrate scope, efficiency, and reaction conditions.

From Salicylaldehyde (B1680747) Derivatives: A traditional and widely used method for benzofuran synthesis involves the reaction of a salicylaldehyde (2-hydroxybenzaldehyde) derivative with an α-haloester, such as ethyl chloroacetate (B1199739) or ethyl bromoacetate, in the presence of a base like potassium carbonate. This is followed by an intramolecular condensation to form the benzofuran ring. This method is robust and allows for the synthesis of a variety of substituted benzofurans.

Heck-Type Cyclizations: Intramolecular Heck reactions provide another avenue for benzofuran synthesis. For instance, an intramolecular Fujiwara-Moritani arylation, which is a direct oxidative Heck cyclization, can be used to synthesize functionalized benzofurans. This palladium-catalyzed C-H activation of arenes and their addition to unactivated olefins eliminates the need for pre-halogenated starting materials.

Radical Cyclizations: Radical-mediated cyclizations offer a unique approach to constructing the benzofuran scaffold. For example, a cascade radical cyclization can be initiated by a single-electron transfer to an appropriate precursor, leading to the formation of the benzofuran ring. This method can be particularly useful for the synthesis of complex, polycyclic benzofuran derivatives.

C–H Functionalization: Modern synthetic strategies increasingly rely on direct C–H functionalization to build molecular complexity efficiently. Palladium-catalyzed C–H functionalization can be employed to construct the benzofuran ring. For example, a combination of 8-aminoquinoline-directed C–H arylation can be used to introduce substituents at the C3 position of a pre-formed benzofuran-2-carboxamide scaffold, demonstrating the power of this approach for diversification. nih.gov

Table 1: Comparison of Benzofuran Ring Formation Strategies

| Synthetic Strategy | Key Precursors | Catalyst/Reagents | Key Features |

|---|---|---|---|

| From Salicylaldehyde Derivatives | Salicylaldehyde, α-haloester | Base (e.g., K₂CO₃) | Classical, robust, wide substrate scope. |

| Carbonylative Cyclizations | o-Alkynylphenols, Nitroarenes, CO | Palladium catalyst | Direct incorporation of carbonyl group. |

| Heck-Type Cyclizations | o-Alkenylphenols | Palladium catalyst | C-H activation, avoids pre-functionalization. |

| Radical Cyclizations | o-Iodoaryl allenyl ethers | Radical initiator | Forms complex polycyclic systems. |

| C–H Functionalization | Benzofuran core, Aryl halides | Palladium catalyst | Late-stage diversification, high efficiency. nih.gov |

Once the benzofuran ring is formed, or as part of the cyclization strategy, the carboxamide group must be installed at the C2 position. A common and straightforward approach involves the synthesis of the intermediate, benzofuran-2-carboxylic acid.

This carboxylic acid can be prepared through various methods, including the Perkin rearrangement of 3-halocoumarins. nih.gov The resulting benzofuran-2-carboxylic acid is a stable, crystalline solid that can be readily purified and serves as the direct precursor for the final amidation step. The carboxylic acid can then be converted to a more reactive species, such as an acyl chloride, or coupled directly with an amine using a suitable activating agent. The commercially available benzofuran-2-carbonyl chloride is also a viable starting material for this step. sigmaaldrich.comsigmaaldrich.com

Advanced and Sustainable Synthetic Approaches

The synthesis of this compound and its analogs has benefited significantly from modern synthetic methodologies that prioritize efficiency, sustainability, and molecular diversity. These advanced approaches offer considerable improvements over classical methods by reducing reaction times, minimizing waste, and enabling the construction of complex molecular architectures.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, and its application in the synthesis of benzofuran derivatives is well-documented. sapub.org This technique utilizes microwave irradiation to heat the reaction mixture directly and efficiently, often leading to dramatic reductions in reaction time and improvements in product yields compared to conventional heating methods. sapub.orgresearchgate.net For instance, syntheses that might take several hours under traditional reflux conditions can often be completed in a matter of minutes in a dedicated microwave reactor. sapub.org

The advantages of microwave-assisted synthesis in this context include:

Rapid Reaction Rates: Significant rate enhancements are commonly observed. researchgate.net

Higher Yields: Improved yields are often achieved due to reduced side product formation. researchgate.net

Cleaner Reactions: The shorter reaction times at high temperatures can minimize the decomposition of reactants and products, leading to cleaner reaction profiles and simpler purification. researchgate.net

Energy Efficiency: Microwave heating is more targeted and efficient than conventional methods. nih.gov

In the context of synthesizing benzofuran carboxamides, microwave irradiation can be applied to various steps, such as the initial formation of the benzofuran ring or the final amidation step. nih.gov For example, a microwave-assisted Perkin rearrangement has been successfully used to synthesize benzofuran-2-carboxamide precursors. nih.gov

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Benzofuran Derivatives

| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |

|---|---|---|---|

| Reaction Time | 4–6 hours | 2–4 minutes | sapub.org |

| Yield | Often moderate to good | Generally good to excellent | researchgate.net |

| Process | Conductive heating of the vessel | Direct dielectric heating of polar molecules | nih.gov |

| Advantages | Simple setup | Rapid optimization, reduced by-products, operational simplicity | researchgate.netnih.gov |

Metal-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Catalysts based on palladium, nickel, and copper are frequently employed to construct the benzofuran scaffold or to introduce diverse substituents. nih.govacs.orgthieme.de

Palladium (Pd)-Catalyzed Reactions: Palladium catalysis is extensively used for synthesizing benzofuran derivatives. The Suzuki-Miyaura coupling, which couples an organoboron compound with a halide, is a key method for forming aryl-aryl bonds. uva.es This could be envisioned for coupling an arylboronic acid to a functionalized benzofuran halide. Similarly, the Heck reaction couples halides with alkenes, and the Sonogashira coupling joins halides with terminal alkynes, both providing pathways to functionalized benzofurans. acs.orguva.es More recently, palladium-catalyzed C-H activation and arylation has been used to directly install aryl groups at the C3 position of a pre-formed benzofuran-2-carboxamide scaffold, offering a highly efficient route to complex analogs. chemrxiv.orgdiva-portal.org

Nickel (Ni)-Catalyzed Reactions: Nickel catalysts offer a more economical and sustainable alternative to palladium for certain cross-coupling reactions. thieme.de Nickel-N-heterocyclic carbene (NHC) complexes have been shown to effectively catalyze the cross-coupling of 2-methylsulfanylbenzofurans with alkyl Grignard reagents, a transformation where traditional nickel-phosphine catalysts are ineffective. organic-chemistry.org This demonstrates the power of nickel catalysis in functionalizing the benzofuran core at the C2 position. organic-chemistry.org

Copper (Cu)-Catalyzed Reactions: Copper catalysts are often used in Ullmann-type couplings and for C-O bond formation. Intramolecular C-O coupling is a common strategy for the final ring-closing step to form the benzofuran heterocycle. acs.org

Table 2: Examples of Metal-Catalyzed Reactions in Benzofuran Synthesis

| Reaction Name | Metal Catalyst | Bond Formed | Application Example | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium | Aryl-Aryl (C-C) | Coupling of arylboronic acids with aryl halides to form biaryl systems. | uva.es |

| Heck Coupling | Palladium | Aryl-Alkenyl (C-C) | Coupling of aryl halides with alkenes. | uva.es |

| Sonogashira Coupling | Palladium/Copper | Aryl-Alkynyl (C-C) | Coupling of terminal alkynes with iodophenols for subsequent cyclization. | acs.org |

| C-H Arylation | Palladium | Aryl-Aryl (C-C) | Direct installation of aryl groups onto the C3 position of the benzofuran ring. | chemrxiv.orgnih.gov |

| Kumada-Type Coupling | Nickel | Aryl-Alkyl (C-C) | Alkylation of 2-methylsulfanylbenzofurans with Grignard reagents. | organic-chemistry.org |

One-pot synthesis, where multiple reaction steps are performed in the same vessel without intermediate purification, offers significant advantages in terms of efficiency, cost, and environmental impact. mdpi.com These strategies are highly valuable for generating libraries of compounds for screening purposes.

A notable example is the development of a one-pot, two-step transamidation protocol for diversifying C3-arylated benzofuran-2-carboxamides. diva-portal.orgnih.gov In this strategy, an 8-aminoquinoline (B160924) (8-AQ) directing group is first used to facilitate a Pd-catalyzed C-H arylation at the C3 position. chemrxiv.orgsemanticscholar.org Subsequently, in a one-pot procedure, the 8-AQ amide is activated and then displaced by a variety of primary and secondary amines to yield a diverse set of C3-substituted benzofuran-2-carboxamides. nih.govmdpi.com This approach avoids the need to isolate intermediates, streamlining the path to a wide range of analogs from a common precursor. mdpi.com Such methodologies are exceptionally well-suited for parallel synthesis, enabling the rapid creation of a library of related compounds by varying the amine nucleophile in the final step. diva-portal.org

Derivatization Strategies and Analogous Compound Synthesis

The core structure of this compound can be systematically modified at two primary locations: the N-(3-nitrophenyl) moiety and the benzofuran ring system. These modifications are crucial for structure-activity relationship (SAR) studies to optimize biological activity.

The electronic and steric properties of the N-phenyl ring can be modulated by altering the substitution pattern. While direct studies on this compound are specific, broader SAR studies on related benzofuran carboxamides provide valuable insights. nih.gov

Positional Isomers: The position of the nitro group can be moved from the meta (3-position) to the ortho (2-position) or para (4-position). These changes would significantly alter the molecule's electronic distribution and its ability to form hydrogen bonds and other intermolecular interactions.

Table 3: Potential Modifications on the N-Phenyl Ring

| Modification Type | Example Substituent(s) | Potential Impact on Properties |

|---|---|---|

| Positional Isomerism | 2-nitrophenyl, 4-nitrophenyl | Alters electronic effects, steric hindrance, and hydrogen bonding capacity. |

| Halogenation | Fluoro (F), Chloro (Cl), Bromo (Br) | Increases lipophilicity; acts as an electron-withdrawing group. nih.gov |

| Alkylation | Methyl (CH₃), Ethyl (C₂H₅) | Increases lipophilicity; acts as an electron-donating group. |

| Alkoxylation | Methoxy (B1213986) (OCH₃), Ethoxy (OC₂H₅) | Acts as an electron-donating group; can participate in hydrogen bonding. |

The benzofuran scaffold itself offers numerous positions for modification to create a diverse range of analogs.

Substitution at C3: As previously discussed, modern methods like directed C-H functionalization allow for the introduction of a wide variety of aryl and heteroaryl substituents at the C3 position of the furan (B31954) ring. chemrxiv.orgnih.gov This is a powerful strategy for exploring the steric and electronic requirements of this region of the molecule.

Substitution at C2: While the 2-carboxamide (B11827560) group is a defining feature, the parent benzofuran-2-carboxylic acid can be converted to other functional groups like esters or replaced entirely. nih.gov Furthermore, other synthetic routes can yield benzofurans with different substituents at the C2 position. organic-chemistry.org

Substitution on the Benzene (B151609) Ring: The benzene portion of the benzofuran core can be substituted with various groups (e.g., methoxy, halogens). nih.govnih.gov These substituents are often incorporated into the starting materials (like a substituted phenol) used to construct the heterocyclic system. For example, benzofuran-2-carboxamide derivatives with methoxy groups at the C5 and C6 positions have been synthesized and evaluated as selective ligands for sigma receptors. nih.gov

Table 4: Examples of Modifications to the Benzofuran Ring

| Position of Modification | Example Substituent(s) | Synthetic Strategy | Reference |

|---|---|---|---|

| C3-Position | Aryl groups (e.g., 4-MeO-Ph), Heteroaryl groups | Pd-catalyzed C-H arylation | chemrxiv.orgnih.gov |

| C2-Position | Bromine (Br) | Bromination of the corresponding carboxylic acid derivative | nih.gov |

| C5/C6-Positions | Methoxy (OCH₃) | Use of appropriately substituted phenols in the initial ring synthesis | nih.gov |

Isosteric and Bioisosteric Replacements of the Carboxamide Linker

The carboxamide linkage in this compound is a critical structural motif that governs many of its physicochemical properties, including hydrogen bonding capacity, conformational rigidity, and metabolic stability. Isosteric and bioisosteric replacements of this linker are a key strategy in medicinal chemistry to modulate these properties, potentially leading to improved pharmacokinetic and pharmacodynamic profiles. This section explores various functional groups that can serve as substitutes for the carboxamide linker, along with synthetic methodologies to incorporate them into the this compound scaffold.

Below is a detailed discussion of several key isosteric and bioisosteric replacements for the carboxamide linker, along with plausible synthetic routes to the corresponding analogues of this compound.

The ketone group can be considered a classical isostere of the amide, where the -NH- group is replaced by a methylene (B1212753) (-CH2-) group, which is then part of the carbonyl moiety. This replacement removes the hydrogen bond donating capability of the amide but retains the hydrogen bond accepting carbonyl group and a similar steric profile.

Synthetic Approach:

The synthesis of the ketone analogue, 1-benzofuran-2-yl(3-nitrophenyl)methanone, can be achieved through a Friedel-Crafts acylation reaction. This involves the reaction of 1-benzofuran with 3-nitrobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Alternatively, a more versatile approach involves the Rap-Stoermer condensation reaction, which can be used to synthesize various substituted benzofuran-2-yl(phenyl)methanone derivatives. This method would involve the reaction of a suitably substituted salicylaldehyde with an α-haloketone.

| Isosteric Linker | Structure | Key Precursors |

| Ketone | 1-benzofuran-2-yl(3-nitrophenyl)methanone | 1-benzofuran and 3-nitrobenzoyl chloride |

The 1,2,4-oxadiazole (B8745197) ring is a well-established non-classical bioisostere of the amide bond. It is a five-membered aromatic heterocycle that is hydrolytically stable and can mimic the geometry of the amide group. The arrangement of nitrogen and oxygen atoms allows for the preservation of hydrogen bond accepting properties.

Synthetic Approach:

The synthesis of 2-(5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl)-1-benzofuran can be accomplished through a multi-step sequence. First, 1-benzofuran-2-carboxamide is converted to the corresponding amidoxime (B1450833) by reaction with hydroxylamine. The resulting 1-benzofuran-2-carboxamidoxime is then reacted with 3-nitrobenzoyl chloride to form an O-acylamidoxime intermediate, which undergoes thermal or base-catalyzed cyclodehydration to yield the desired 1,2,4-oxadiazole.

| Isosteric Linker | Structure | Key Precursors |

| 1,2,4-Oxadiazole | 2-(5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl)-1-benzofuran | 1-benzofuran-2-carboxamidoxime and 3-nitrobenzoyl chloride |

Similar to its 1,2,4-isomer, the 1,3,4-oxadiazole (B1194373) ring is another stable heterocyclic bioisostere for the amide linkage. It offers a different spatial arrangement of heteroatoms, which can influence the molecule's interaction with biological targets.

Synthetic Approach:

A common route to 2-(5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl)-1-benzofuran involves the reaction of 1-benzofuran-2-carbohydrazide (B171906) with 3-nitrobenzoyl chloride to form a 1,2-diacylhydrazine intermediate. This intermediate can then be cyclized to the 1,3,4-oxadiazole using a dehydrating agent such as phosphorus oxychloride (POCl₃) or by thermal means.

| Isosteric Linker | Structure | Key Precursors |

| 1,3,4-Oxadiazole | 2-(5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl)-1-benzofuran | 1-benzofuran-2-carbohydrazide and 3-nitrobenzoyl chloride |

The 1,2,3-triazole ring has gained prominence as an amide bond isostere, largely due to the advent of "click chemistry." The 1,4-disubstituted 1,2,3-triazole is particularly effective at mimicking the trans-amide geometry. It is metabolically robust and offers a different electronic profile compared to the carboxamide.

Synthetic Approach:

The synthesis of 2-(1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl)-1-benzofuran can be achieved via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This would involve the reaction of 2-ethynyl-1-benzofuran (B1367611) with 1-azido-3-nitrobenzene. The required precursors can be synthesized from commercially available starting materials.

| Isosteric Linker | Structure | Key Precursors |

| 1,2,3-Triazole | 2-(1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl)-1-benzofuran | 2-ethynyl-1-benzofuran and 1-azido-3-nitrobenzene |

The ester linkage is a classical isostere of the amide bond, where the -NH- group is replaced by an oxygen atom. This change eliminates the hydrogen bond donating ability and alters the electronic and conformational properties of the linker. Esters are generally more susceptible to hydrolysis than amides.

Synthetic Approach:

The ester analogue, 3-nitrophenyl 1-benzofuran-2-carboxylate, can be synthesized through standard esterification methods. A common approach is the reaction of 1-benzofuran-2-carboxylic acid with 3-nitrophenol (B1666305) in the presence of a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or through the formation of an acyl chloride from the carboxylic acid followed by reaction with 3-nitrophenol.

| Isosteric Linker | Structure | Key Precursors |

| Ester | 3-nitrophenyl 1-benzofuran-2-carboxylate | 1-benzofuran-2-carboxylic acid and 3-nitrophenol |

The sulfonamide group is a non-classical bioisostere of the amide group. It has a tetrahedral geometry at the sulfur atom, which differs from the planar geometry of the amide. The two sulfonyl oxygens are strong hydrogen bond acceptors, and the sulfonamide N-H can act as a hydrogen bond donor. Sulfonamides are generally more resistant to hydrolysis than carboxamides.

Synthetic Approach:

The synthesis of the sulfonamide analogue, N-(1-benzofuran-2-yl)-N-(3-nitrophenyl)methanesulfonamide (as an example), would involve the reaction of 1-benzofuran-2-sulfonyl chloride with 3-nitroaniline. The sulfonyl chloride can be prepared from the corresponding sulfonic acid, which in turn can be synthesized from 1-benzofuran.

| Isosteric Linker | Structure | Key Precursors |

| Sulfonamide | N-(1-benzofuran-2-yl)-N-(3-nitrophenyl)methanesulfonamide | 1-benzofuran-2-sulfonyl chloride and 3-nitroaniline |

The trifluoroethylamine group has emerged as a promising amide isostere. The electron-withdrawing trifluoromethyl group mimics the carbonyl of the amide and reduces the basicity of the adjacent amine. This linker is generally more stable to metabolic cleavage than the parent amide.

Synthetic Approach:

A potential synthetic route to 1-(1-benzofuran-2-yl)-2,2,2-trifluoro-N-(3-nitrophenyl)ethan-1-amine involves the reductive amination of a trifluoromethyl ketone precursor. 1-(1-Benzofuran-2-yl)-2,2,2-trifluoroethan-1-one can be reacted with 3-nitroaniline in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) to furnish the desired trifluoroethylamine-linked compound.

| Isosteric Linker | Structure | Key Precursors |

| Trifluoroethylamine | 1-(1-benzofuran-2-yl)-2,2,2-trifluoro-N-(3-nitrophenyl)ethan-1-amine | 1-(1-benzofuran-2-yl)-2,2,2-trifluoroethan-1-one and 3-nitroaniline |

Computational and Theoretical Investigations

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are employed to investigate the fundamental electronic properties of a molecule. These studies help in understanding its reactivity, stability, and spectroscopic characteristics.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO, acting as an electron donor, is related to the molecule's nucleophilicity, while the LUMO, an electron acceptor, relates to its electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity and lower kinetic stability. researchgate.net

For analogous compounds like 1-benzofuran-2-carboxylic acid, Density Functional Theory (DFT) calculations have been used to determine these orbital energies. researchgate.net Such analyses reveal that the charge transfer primarily occurs within the molecule. rsc.org

Table 1: Frontier Molecular Orbital Properties of an Analogous Compound (1-benzofuran-2-carboxylic acid) Data calculated using DFT/UB3LYP/6-31G(d,p) basis set. researchgate.net

| Parameter | Value (eV) |

| EHOMO | -6.367 |

| ELUMO | -1.632 |

| Energy Gap (ΔE) | 4.735 |

| Ionization Potential (I) | 6.367 |

| Electron Affinity (A) | 1.632 |

| Global Hardness (η) | 2.367 |

| Electrophilicity (ω) | 3.374 |

Conformational analysis is performed to identify the most stable three-dimensional arrangements (conformers) of a molecule. By exploring the molecule's potential energy surface, researchers can locate the energy minima corresponding to stable conformations. researchgate.net This is crucial as the biological activity of a molecule is often dependent on its specific conformation when interacting with a biological target. Computational methods like molecular mechanics and replica-exchange with solute tempering molecular dynamics (REST-MD) can be used to explore the conformational space and determine rotational energy barriers between different conformers. copernicus.org The comparison between computed and experimental data, such as NMR chemical shifts, serves as a valuable tool for elucidating the predominant structures in solution. researchgate.net

Molecular Electrostatic Potential (MESP) mapping illustrates the charge distribution on the surface of a molecule, providing a visual guide to its reactive sites. The MESP surface is color-coded to represent different potential values: red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue denotes regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net Green represents areas of neutral potential. This analysis is instrumental in understanding intermolecular interactions, such as hydrogen bonding and docking with receptor sites. researchgate.net For N-(2-nitrophenyl)thiophene-2-carboxamide, a related compound, MESP analysis helps in understanding its supramolecular behavior. researchgate.net

Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. In the context of drug design, MD simulations provide detailed insights into the stability of a ligand-receptor complex, revealing how the ligand and its target protein interact and adapt to each other's presence. copernicus.org These simulations can predict the binding affinity and confirm the stability of docking poses by observing the dynamic behavior of the ligand within the binding pocket of a biological target.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target molecule, typically a protein or enzyme. This method is essential for understanding the structural basis of a compound's biological activity and for screening potential drug candidates.

Molecular docking studies on benzofuran (B130515) carboxamide derivatives have identified several putative biological targets. These studies help to elucidate the mechanism of action by predicting binding affinities and key molecular interactions.

For instance, a series of 2-phenyl-benzofuran-3-carboxamide derivatives were identified as potent inhibitors of Sortase A (SrtA) from Staphylococcus aureus. nih.gov SrtA is a crucial enzyme for virulence in Gram-positive bacteria. Docking studies revealed that these inhibitors bind to the active site of SrtA, forming hydrogen bond interactions with key amino acid residues such as Cys184, Trp194, and Arg197. nih.gov

Other studies on 4-nitrophenyl-functionalized benzofurans have investigated their interaction with bovine serum albumin (BSA), a model protein for drug-carrier interactions. nih.gov Docking simulations predicted that these compounds could be housed within the interior of the protein structure, suggesting serum albumins could act as carriers for benzofuran derivatives in drug delivery applications. nih.gov Additionally, novel benzofuran-2-carboxamide (B1298429) derivatives have been synthesized and shown to have high affinity and selectivity for sigma receptors, which are implicated in various central nervous system functions. nih.gov

Table 2: Summary of Molecular Docking Studies on Analogous Benzofuran Carboxamide Derivatives

| Derivative Class | Putative Biological Target | Key Interacting Residues / Finding |

| 2-phenyl-benzofuran-3-carboxamide | Staphylococcus aureus Sortase A (SrtA) | Hydrogen bonds with Cys184, Trp194, and Arg197 in the binding pocket. nih.gov |

| 4-nitrophenyl-functionalized benzofurans | Bovine Serum Albumin (BSA) | Preferentially housed in the interior of the protein structure, suggesting carrier potential. nih.gov |

| N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides | Sigma-1 Receptor | High binding affinity with Ki values ranging from 7.8 to 34 nM. nih.gov |

Binding Affinity Predictions and Scoring Function Validation

Binding affinity is a critical parameter in drug design, quantifying the strength of the interaction between a ligand and its target protein. Molecular docking simulations are frequently employed to predict this affinity, expressed as a binding energy score. A lower binding energy typically indicates a more stable and potent interaction.

For instance, a molecular docking analysis of a structurally related compound containing a benzofuran core and a meta-nitrophenyl substituent (a triazole derivative) against Glucose-6-phosphate dehydrogenase (G6PDH), a potential anti-cancer target, revealed a strong binding affinity. This compound demonstrated the lowest binding energy (-8.60 Kcal/mol) among the series of tested ligands, suggesting it could be a potent inhibitor of the enzyme. scispace.com

In another study focusing on a 4-nitrophenyl functionalized benzofuran (a positional isomer of the subject compound) binding to Bovine Serum Albumin (BSA), computational predictions were validated by experimental data. The docking simulations calculated global and atomic contact energies, which were lower for this compound compared to other derivatives, indicating a higher affinity for BSA, a trend that was confirmed experimentally through fluorescence spectroscopy. nih.gov Such validation is crucial for confirming the accuracy of the scoring functions used in the docking programs.

The binding affinities for various benzofuran derivatives against different targets have been reported, showcasing the utility of these predictions.

Table 1: Predicted Binding Energies and Affinities for Benzofuran Derivatives

| Compound/Derivative Class | Target Protein | Predicted Binding Energy/Affinity | Source |

| m-Nitrophenyl Substituted Benzofuran-Triazole Hybrid | G6PDH | -8.60 Kcal/mol | scispace.com |

| 4-Nitrophenyl Functionalized Benzofuran (BF1) | Monomeric BSA | Global Energy: -44.20 kj/mol | nih.gov |

| N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides | Sigma-1 Receptor | Kᵢ values: 7.8 to 34nM |

Analysis of Key Residue Interactions and Binding Modes

Beyond predicting affinity, molecular docking elucidates the specific binding mode of a ligand within the active site of a protein. This analysis identifies key amino acid residues that form crucial interactions—such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking—with the ligand, anchoring it in place.

For a series of 2-phenyl-benzofuran-3-carboxamide derivatives designed as inhibitors of Staphylococcus aureus Sortase A, molecular docking studies revealed a binding pattern similar to the enzyme's natural substrate. The most potent inhibitor in the series was found to form critical hydrogen bond interactions with the functional site residues Cys184, Trp194, and Arg197, which were deemed essential for its inhibitory activity. nih.gov

Similarly, in the study of a 4-nitrophenyl functionalized benzofuran binding to BSA, the computational model predicted a binding site located in the interior of the protein. nih.gov The analysis identified specific interactions with a number of residues.

Table 2: Key Residue Interactions for Benzofuran Derivatives

| Compound/Derivative | Target Protein | Interacting Residues | Interaction Type | Source |

| 2-phenyl-benzofuran-3-carboxamide derivative (Ia-22) | Sortase A | Cys184, Trp194, Arg197 | Hydrogen Bond | nih.gov |

| 4-Nitrophenyl Functionalized Benzofuran (BF1) | BSA | Leu-189, Ile-455 | Hydrophobic | nih.gov |

| 4-Nitrophenyl Functionalized Benzofuran (BF1) | BSA | Glu-424, Ser-428, Lys-431 | Hydrogen Bond | nih.gov |

Understanding these interactions is fundamental for structure-activity relationship (SAR) studies, as it explains why certain chemical modifications enhance or diminish a compound's activity. For example, it was noted that replacing a hydroxyl group with a nitro group on the phenyl ring of some benzofuran-carboxamide derivatives led to a reduction in enzyme inhibitory activity, a finding that can be rationalized by changes in the binding interactions. nih.gov

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Pharmacophore Modeling

While high binding affinity is necessary, a successful drug must also possess favorable ADME properties. In silico tools are widely used to predict these properties early in the drug discovery process, helping to identify candidates with a higher probability of success in clinical trials. Pharmacophore modeling, another computational technique, identifies the essential three-dimensional arrangement of functional groups required for biological activity. dovepress.com

Computational Assessment of Drug-likeness and Bioavailability Potential

"Drug-likeness" is a qualitative concept used to assess whether a compound possesses properties consistent with known drugs. A common framework for this assessment is Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors.

A computational ADME analysis of a m-nitrophenyl substituted benzofuran-triazole hybrid showed that the compound did not violate any of Lipinski's rules, indicating good drug-like characteristics. scispace.com This suggests that the molecule has a favorable profile for oral bioavailability. Furthermore, the in silico model predicted a high simulated human intestinal absorption of 95% for this compound, reinforcing its potential as an orally administered agent. scispace.com

Table 3: Predicted ADME and Drug-Likeness Properties for a Benzofuran Derivative

| Compound | Lipinski's Rule of Five Violations | Predicted Human Intestinal Absorption | Source |

| m-Nitrophenyl Substituted Benzofuran-Triazole Hybrid | 0 | 95% | scispace.com |

Prediction of Metabolic Stability and Permeability

Metabolic stability and permeability are key factors determining a drug's fate in the body. A compound must be stable enough to reach its target but also susceptible to metabolism for eventual clearance. It must also be able to permeate biological membranes to be absorbed and distributed.

While specific data for N-(3-nitrophenyl)-1-benzofuran-2-carboxamide is not available, in silico ADME tools are routinely used to predict these parameters. For example, web-based tools can calculate permeability through models like the Caco-2 cell line (an indicator of intestinal absorption) and predict whether a compound is likely to be a substrate for metabolic enzymes like Cytochrome P450. High predicted Caco-2 permeability and good metabolic stability are generally desirable characteristics for drug candidates.

Biological Activities and Mechanistic Elucidation Pre Clinical Focus

In Vitro Biological Screening and Cellular Assays

The benzofuran-2-carboxamide (B1298429) scaffold is a prominent feature in the design of novel anticancer agents. taylorandfrancis.com Derivatives have demonstrated significant antiproliferative and cytotoxic effects across a range of human cancer cell lines, including those of the breast (MCF-7), liver (HepG2), cervix (HeLa), and lung (A549).

One study highlighted a 1-(benzofuran-3-yl)-1H-1,2,3-triazole derivative of benzofuran-2-carboxamide, designated as compound 50g, which showed high potency against HCT-116 (colon), HeLa, HepG2, and A549 cell lines, with IC50 values of 0.87, 0.73, 5.74, and 0.57 µM, respectively. nih.gov Another series of 3-methyl-benzofuran-2-carboxamide derivatives also exhibited notable activity; compound 10d was found to be selective for the MCF-7 breast cancer cell line, while compound 12b showed excellent activity against the A549 lung cancer cell line. tandfonline.com

Furthermore, a related structure, 3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide, demonstrated potent antiproliferative activity against THP-1 (leukemia) and MCF-7 cells, suggesting the potential of the N-(nitrophenyl)carboxamide moiety in cancer therapy. nih.gov Other research has shown that different benzofuran (B130515) derivatives can induce apoptosis in cancer cells, with some evidence suggesting they may interact with DNA. mdpi.comnih.gov Synthetic benzodifuran derivatives have also been examined, showing cytotoxic effects on HeLa, Hep-G2, and malignant melanoma (WM266) cell lines. researchgate.net

Table 1: Antiproliferative Activity of Selected Benzofuran-2-Carboxamide Derivatives

| Compound Class | Derivative Example | Cancer Cell Line | Activity (IC₅₀ in µM) |

|---|---|---|---|

| Benzofuran-2-carboxamide | 50g | A549 | 0.57 |

| Benzofuran-2-carboxamide | 50g | HeLa | 0.73 |

| Benzofuran-2-carboxamide | 50g | HCT-116 | 0.87 |

| 3-Amidobenzofuran | 28g | MDA-MB-231 | 3.01 |

| Benzofuran-based sulfonamide | 47b | MCF-7 | 6.45 |

Derivatives of benzofuran-2-carboxamide have been identified as potent inhibitors of various enzymes implicated in disease progression. This inhibitory activity is a key mechanism behind their therapeutic potential.

Notably, benzofuran-based sulfonamide derivatives have been shown to be effective inhibitors of human carbonic anhydrase (hCA) isoforms, particularly the tumor-related hCA-IX. nih.gov Other studies have identified oxindole-benzofuran hybrids as dual inhibitors of cyclin-dependent kinase 2 (CDK2) and glycogen (B147801) synthase kinase-3β (GSK-3β), both of which are significant targets in cancer therapy. nih.gov The inhibition of protein kinases is a recurring theme, with various benzofuran derivatives showing activity against Src kinase, zeta-chain-associated protein (ZAP-70) kinase, and the mTOR signaling pathway. taylorandfrancis.comnih.gov

Beyond cancer-related enzymes, pyridyl-benzofuran derivatives have demonstrated potent inhibition of N-myristoyltransferase, an enzyme crucial for fungal viability. semanticscholar.org The broad enzymatic inhibitory profile of this scaffold highlights its versatility and potential for development into targeted therapeutic agents. taylorandfrancis.com

Table 2: Enzyme Inhibition by Benzofuran Derivatives

| Compound Class | Target Enzyme(s) | Biological Relevance |

|---|---|---|

| Benzofuran-based sulfonamides | Carbonic Anhydrase IX (hCA-IX) | Anticancer |

| Oxindole-benzofuran hybrids | CDK2/GSK-3β | Anticancer |

| Imidazopyridine-based benzofurans | Src and ZAP-70 kinases | Anticancer |

| Benzene-sulfonamide-based benzofurans | Hypoxia-inducible factor (HIF-1) pathway | Anticancer |

The N-phenyl-benzofuran-2-carboxamide scaffold has been shown to interact with specific cellular receptors, modulating their activity. A key finding in this area is the development of novel benzofuran-2-carboxamide ligands that are selective for sigma receptors. nih.gov Specifically, 3-methyl-N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides exhibit high affinity for the sigma-1 receptor, with Ki values ranging from 7.8 to 34 nM. nih.gov

In the realm of immunology, certain benzofuran-2-carboxamide derivatives act as modulators of the CCL20/CCR6 chemokine axis. nih.gov These compounds can inhibit the CCL20-induced chemotaxis of human peripheral blood mononuclear cells, indicating a potential role in managing inflammatory and autoimmune conditions. nih.gov Additionally, studies on 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives have demonstrated neuroprotective effects against NMDA-induced excitotoxicity, suggesting a modulatory effect on the NMDA receptor pathway. koreascience.krnih.gov

The benzofuran core is a well-established pharmacophore for antimicrobial agents, and its carboxamide derivatives are no exception. nih.govrsc.org Research has demonstrated activity against a wide range of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.

For instance, a series of 3-(glycinamido)-benzofuran-2-carboxamide derivatives were synthesized and evaluated for their in vitro antimicrobial properties. researchgate.net In another study, a novel aza-benzofuran compound displayed moderate antibacterial activity against Salmonella typhimurium, Escherichia coli, and Staphylococcus aureus, while a different derivative showed antifungal activity against Penicillium italicum and Colletotrichum musae. mdpi.com Structure-activity relationship studies have indicated that substitutions at various positions on the benzofuran ring can significantly influence the potency and spectrum of antimicrobial activity. nih.gov For example, the presence of a hydroxyl group at the C-6 position has been linked to excellent antibacterial activity. nih.gov

Table 3: Antimicrobial Activity of Selected Benzofuran Derivatives

| Compound Class | Organism | Activity Metric |

|---|---|---|

| Aza-benzofuran (Compound 1) | S. aureus, S. typhimurium | MIC = 12.5 µg/mL |

| Aza-benzofuran (Compound 1) | E. coli | MIC = 25 µg/mL |

| Oxa-benzofuran (Compound 6) | P. italicum, C. musae | MIC = 12.5-25 µg/mL |

| 1-Benzofuran-2-yl-2-mesitylethanone-O-benzoyloxime | S. aureus, E. coli | Active |

Several benzofuran-2-carboxamide derivatives have shown promising anti-inflammatory and immunomodulatory activities in vitro. A primary mechanism observed is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. mdpi.com Certain aza-benzofuran compounds were found to inhibit NO release in RAW 264.7 cells with IC50 values around 16.5-17.3 μM, without causing cytotoxicity. mdpi.com

As mentioned previously, the ability of benzofuran-2-carboxamide derivatives to modulate the CCL20/CCR6 axis represents a significant immunomodulatory function. nih.gov By blocking the chemotactic signals that recruit immune cells, these compounds could potentially temper inflammatory responses in various diseases. nih.gov The evaluation of newly synthesized 3-(glycinamido)-benzofuran-2-carboxamide derivatives also included assessments of their in vitro anti-inflammatory activity, further cementing the potential of this chemical class in inflammation research. researchgate.net

There is substantial evidence supporting the antioxidant and neuroprotective properties of N-(substituted phenyl)benzofuran-2-carboxamides. A study focusing on a series of 7-methoxy derivatives found that these compounds offered significant protection to primary cultured rat cortical cells against NMDA-induced excitotoxic damage. koreascience.krnih.govnih.govresearchgate.net

Within this series, the derivative N-(4-hydroxyphenyl)-7-methoxybenzofuran-2-carboxamide (compound 1j) not only showed neuroprotective effects but also exhibited potent antioxidant activity by scavenging 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radicals and inhibiting lipid peroxidation. koreascience.krnih.govnih.gov Another study demonstrated that N-phenylbenzofuran-2-carboxamide derivatives can modulate the aggregation of amyloid-beta (Aβ42) peptides, a key event in Alzheimer's disease, and protect neuronal cells from Aβ42-induced toxicity. researchgate.net The general capacity of benzofuran derivatives to reduce intracellular reactive oxygen species (ROS) further underscores their potential as antioxidant and neuroprotective agents. mdpi.com

Elucidation of Signaling Pathways and Mechanisms of Action

Modulation of Pro-inflammatory Cytokines

There is currently no publicly available research detailing the modulatory effects of N-(3-nitrophenyl)-1-benzofuran-2-carboxamide on pro-inflammatory cytokines. Scientific literature on related benzofuran compounds suggests that this class of molecules can possess anti-inflammatory properties. For instance, certain benzofuran derivatives have been shown to inhibit the release of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cell lines, indicating a potential to mitigate inflammatory responses. However, without specific studies on this compound, its impact on key cytokines such as TNF-α, IL-6, and IL-1β remains unknown.

| Cytokine | Effect of this compound | Data Source |

| TNF-α | Data Not Available | N/A |

| IL-6 | Data Not Available | N/A |

| IL-1β | Data Not Available | N/A |

| Other | Data Not Available | N/A |

In Vivo Efficacy Studies in Pre-clinical Animal Models

Establishment and Assessment of Disease Models (e.g., xenograft, infection, inflammatory models)

A thorough review of published studies reveals no evidence of this compound being evaluated in any pre-clinical animal models. Consequently, there is no information regarding the establishment or assessment of disease models, such as xenografts for cancer research, infection models for antimicrobial activity, or inflammatory models for autoimmune diseases, in the context of this specific compound.

Dose-Response Relationships in Animal Models

Consistent with the absence of in vivo studies, there is no data available on the dose-response relationships of this compound in any animal models. Establishing such a relationship is a critical step in pre-clinical development to understand the therapeutic window and effective dosage of a compound.

| Animal Model | Dosing Regimen | Observed Response | Reference |

| Data Not Available | N/A | N/A | N/A |

| Data Not Available | N/A | N/A | N/A |

Biomarker Analysis and Pharmacodynamic Effects in Animal Tissues

There are no published findings on biomarker analysis or the pharmacodynamic effects of this compound in animal tissues. Such studies are essential for elucidating the mechanism of action of a compound in a living organism and for identifying measurable indicators of its biological activity.

Structure Activity Relationship Sar Studies

Rational Design and Synthesis of Analogues for SAR Probing

The rational design of analogues of N-(3-nitrophenyl)-1-benzofuran-2-carboxamide is a strategic process aimed at exploring the chemical space around this scaffold to identify key structural determinants of biological activity. This approach often begins with a hit compound identified through screening, followed by the synthesis of a focused library of derivatives to probe specific interactions with a biological target.

A common strategy involves the modular synthesis of benzofuran-2-carboxamides, which allows for extensive diversification. For instance, a synthetic route might start with the commercially available benzofuran-2-carboxylic acid. This precursor can then be subjected to various chemical transformations to introduce diversity at different positions of the benzofuran (B130515) ring. One advanced method combines 8-aminoquinoline (B160924) (8-AQ) directed C–H functionalization with a two-step transamidation protocol. nih.gov This approach enables the efficient installation of a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold, followed by the introduction of various amine functionalities at the C2-carboxamide position. nih.gov This modularity is highly effective for generating a diverse set of analogues for SAR studies. nih.gov

Similarly, other synthetic strategies focus on creating hybrid molecules to explore new pharmacophores. For example, benzofuran-pyrazole hybrids have been designed and synthesized to combine the known biological activities of both heterocyclic systems. dntb.gov.uaresearchgate.net The design rationale for these hybrids is based on the premise that combining two bioactive scaffolds can lead to compounds with enhanced potency or novel mechanisms of action. researchgate.netnih.gov The synthesis of these hybrids often involves multi-step reactions, starting from precursors of both the benzofuran and pyrazole rings, which are then coupled to form the final hybrid molecule. researchgate.net These rational design and synthetic efforts are crucial for systematically evaluating how structural modifications influence the biological activity of the parent compound.

Influence of Substituent Position and Electronic Properties on Activity

The nature and position of substituents on the N-phenyl ring of the benzofuran-2-carboxamide (B1298429) scaffold play a pivotal role in modulating biological activity. The electronic properties (electron-donating or electron-withdrawing) and the steric bulk of these substituents can significantly influence the compound's interaction with its biological target, as well as its pharmacokinetic properties.

While specific comparative studies on the ortho, meta, and para positioning of the nitro group for N-phenyl-1-benzofuran-2-carboxamides are not extensively detailed in the provided search results, general principles of medicinal chemistry and SAR studies on related scaffolds suggest that the position of such a potent electron-withdrawing group is critical. The meta position, as in the parent compound, places the nitro group in a location that strongly influences the electronic distribution of the entire N-phenyl ring without introducing the steric hindrance that an ortho substituent might cause.

Studies on other classes of compounds have shown that moving a substituent from the meta to the para or ortho position can drastically alter biological activity. For example, in studies of (E)-N-(CH3-substituted-phenyl)-1-phenylmethanimine, it was found that methyl groups at the meta and para positions resulted in greater antifungal and antibacterial activities compared to the ortho-substituted derivative. researchgate.net In the context of 4-nitrophenyl functionalized benzofurans, the para-nitro substitution has been explored for its impact on antiproliferative activity, indicating the importance of this substituent in biological interactions. nih.gov The precise impact of shifting the nitro group on the N-phenyl ring of a benzofuran-2-carboxamide would depend on the specific biological target and the nature of the binding pocket.

The introduction of halogens and alkyl groups on the N-phenyl ring of benzofuran-2-carboxamides has been a key strategy in SAR studies to modulate activity.

Halogenation: The substitution of the N-phenyl ring with halogen atoms is often beneficial for cytotoxic properties, which is attributed to their hydrophobic and electron-donating nature. nih.gov The position of the halogen is crucial, with maximum activity frequently observed when the halogen is placed at the para position of the N-phenyl ring. nih.gov For instance, in a series of N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides, derivatives with a trifluoromethyl (-CF3) group, which has strong electron-withdrawing properties, showed potent antimicrobial activity, particularly when located at the meta position. mdpi.com The combination of a halogen (like bromine or chlorine) with a trifluoromethyl group on the phenyl ring also led to significant activity against various bacterial strains. mdpi.com

Alkyl and Other Substituents: The presence of alkyl groups can also influence activity. In some cases, electron-donating groups on the benzofuran core have been shown to enhance inhibitory effects. mdpi.com On the N-phenyl ring, the effect is variable. For example, a morpholinyl substitution at the para position of an N-phenethyl ring attached to the carboxamide was found to significantly enhance antiproliferative activity. nih.gov In contrast, the presence of two adjacent electron-withdrawing chloro groups at the ortho and para positions of the phenyl ring was found to be detrimental to the anticancer activity of a benzofuran triazole derivative. nih.gov

These findings highlight the sensitive interplay between the substituent's electronic properties, its position on the phenyl ring, and the resulting biological activity.

Table 1: Effect of N-Phenyl Ring Substituents on Biological Activity

| Substituent | Position | Effect on Activity | Biological Activity |

|---|---|---|---|

| Halogen | para | Beneficial, often maximal activity | Cytotoxicity nih.gov |

| Morpholinyl | para | Significant enhancement | Antiproliferative nih.gov |

| Chloro (x2) | ortho & para | Detrimental | Anticancer nih.gov |

Contribution of the Benzofuran Moiety to Biological Activity

The benzofuran ring system is not merely a scaffold but an active contributor to the biological profile of this compound and its derivatives. It is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous natural and synthetic compounds with a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. nih.govnih.govresearchgate.net

Modifying or replacing the benzofuran ring system is a key strategy to probe its importance and to discover new compounds with improved properties. A prominent example is the creation of pyrazole-benzofuran hybrids. dntb.gov.uaresearchgate.net Pyrazole derivatives themselves are known for a broad spectrum of pharmacological activities. nih.gov By designing molecules that incorporate both the benzofuran and pyrazole moieties, researchers aim to leverage the biological activities of both ring systems. ekb.eg

In a study on α-glucosidase inhibitors, new derivatives of biphenyl pyrazole-benzofuran hybrids were synthesized and evaluated. dntb.gov.uaresearchgate.net These hybrid compounds were found to be four to eighteen times more active than the standard drug acarbose, demonstrating the potential of this ring system modification strategy. researchgate.net The results suggest that the combination of these two heterocyclic systems can lead to synergistic effects or novel interactions with the biological target. nih.govekb.eg

Substitutions directly on the benzofuran ring have a profound impact on biological activity. Earlier SAR studies on benzofuran derivatives identified that substitutions at the C-2 position are crucial for their cytotoxic activity. nih.gov More recent work has explored other positions, such as C-3, C-5, C-6, and C-7.

For instance, the introduction of a methyl group at the C-3 position of the benzofuran ring has been shown to significantly increase antiproliferative activity against various cell lines. nih.gov The position of other substituents on the benzene (B151609) part of the benzofuran ring is also important. A study found that a methyl group at C-3 combined with a methoxy (B1213986) group at the C-6 position resulted in 2–4 times greater potency than the unsubstituted compound. nih.gov In contrast, a methoxy group at the C-7 position led to lower activity. nih.gov

The introduction of hydrophilic groups, such as piperidine, onto the benzofuran ring can improve the physicochemical properties of the compound without diminishing its antiproliferative activity. nih.gov Halogen substitutions on the benzofuran ring, particularly at the para position relative to the furan (B31954) oxygen (i.e., position 5 or 6), are also considered favorable as they can form hydrophobic interactions and enhance potency. nih.gov

These findings underscore the importance of the benzofuran moiety as a tunable element for optimizing the biological activity of this class of compounds.

Table 2: Effect of Substitutions on the Benzofuran Ring

| Position | Substituent | Effect on Activity | Biological Activity |

|---|---|---|---|

| C-2 | Ester or heterocyclic rings | Crucial for activity | Cytotoxicity nih.gov |

| C-3 | Methyl group | Significant increase | Antiproliferative nih.gov |

| C-6 | Methoxy group (with C-3 Methyl) | Increased potency | Antiproliferative nih.gov |

| C-7 | Methoxy group (with C-3 Methyl) | Reduced activity | Antiproliferative nih.gov |

| C-5 | Piperidine | Improved physicochemical properties | Antiproliferative nih.gov |

Role of the Carboxamide Linker in Ligand-Target Interactionsnih.gov

The carboxamide linker (-CONH-) is a crucial structural motif in this compound, playing a significant role in its binding to target macromolecules. This linker is not merely a spacer but an active participant in molecular recognition through its hydrogen bonding capabilities. The amide proton (N-H) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as a hydrogen bond acceptor. These interactions are vital for the affinity and specificity of the compound. Furthermore, the planarity of the amide bond restricts the conformation of the molecule, helping to orient the benzofuran and nitrophenyl rings in a specific spatial arrangement that is often optimal for binding. The substitution pattern on the N-phenyl ring of benzofuran derivatives is known to be beneficial, in part due to the electronic nature of the substituents which influences the properties of the carboxamide linker nih.gov.

Isosteric replacement is a strategy used in drug design to substitute a functional group with another that has similar steric and electronic properties, with the aim of improving physicochemical, pharmacokinetic, or pharmacodynamic properties. drughunter.com Replacing the amide bond in this compound with bioisosteres can lead to analogs with improved metabolic stability, as amide bonds are often susceptible to enzymatic hydrolysis. nih.gov Common isosteric replacements for the amide group include heterocyclic rings such as 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, and 1,2,3-triazoles. drughunter.comnih.gov These five-membered aromatic rings can mimic the geometry and hydrogen-bonding characteristics of the amide bond while offering greater resistance to metabolic degradation. nih.gov For instance, the trifluoroethylamine group has also been explored as an amide bioisostere, as it can mimic the carbonyl group's electronegativity and enhance metabolic stability. drughunter.com

| Original Group | Isosteric Replacement | Potential Advantages | Reference |

|---|---|---|---|

| Amide (-CONH-) | 1,2,4-Oxadiazole (B8745197) | Improved metabolic stability, mimics planarity and dipole moment. | nih.gov |

| Amide (-CONH-) | 1,3,4-Oxadiazole (B1194373) | Enhanced metabolic stability, membrane permeability, and bioavailability. | nih.gov |

| Amide (-CONH-) | 1,2,3-Triazole | Mimics hydrogen bonding properties, enhances metabolic stability and pharmacokinetic profiles. | drughunter.com |

| Amide (-CONH-) | Trifluoroethylamine (-CF3CH2NH-) | Mimics carbonyl electronegativity, reduces susceptibility to proteolysis. | drughunter.com |

| Amide (-CONH-) | Oxetane | Non-hydrolyzable, can retain receptor binding affinity. | drughunter.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov This approach is valuable for predicting the activity of new, unsynthesized compounds, thereby guiding drug discovery efforts. nih.govnih.gov

The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. researchgate.net For a compound like this compound, a wide range of descriptors can be calculated, falling into several categories:

Physicochemical Descriptors: These describe properties like lipophilicity (logP), molar refractivity, and polar surface area. researchgate.net

Electronic Descriptors: These relate to the electronic properties of the molecule, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net

Topological Descriptors: These are derived from the 2D representation of the molecule and describe aspects like size, shape, and branching.

Quantum Chemical Descriptors: These are calculated using quantum mechanics and provide detailed information about the electronic structure and geometry of the molecule. researchgate.net

Once a large pool of descriptors is generated, a crucial step is feature selection , which involves choosing a smaller subset of descriptors that are most relevant to the biological activity. nih.gov This process helps to avoid overfitting the model and improves its predictive power. nih.govkg.ac.rs Various methods are used for feature selection, including stepwise regression, genetic algorithms, and heuristic methods. nih.govkg.ac.rs

| Descriptor Class | Example Descriptors | Information Encoded | Reference |

|---|---|---|---|

| Physicochemical | logP (Octanol-water partition coefficient) | Lipophilicity/hydrophobicity of the molecule. | researchgate.net |

| Physicochemical | Molar Weight (MW) | Size of the molecule. | researchgate.net |

| Physicochemical | Polar Surface Area (PSA) | Sum of surfaces of polar atoms; relates to membrane permeability. | researchgate.net |

| Electronic | HOMO/LUMO energies | Electron-donating/accepting ability, reactivity. | researchgate.net |

| Semi-empirical | Maximum e-e repulsion for a bond | Electron-electron repulsion on a specific bond. | nih.gov |

After selecting the most relevant descriptors, a mathematical model is developed to correlate these descriptors with the biological activity. Multiple Linear Regression (MLR) is a commonly used method that creates a linear equation. researchgate.net More advanced machine learning techniques can also be employed.

The development of a reliable QSAR model requires rigorous validation to ensure its statistical quality and predictive power. researchgate.netnih.gov Validation is typically performed through two main approaches:

Internal Validation: This assesses the robustness of the model using the training set data. A common technique is the leave-one-out (LOO) cross-validation, which generates a cross-validation coefficient (Q²). A high Q² value (typically > 0.5) indicates good internal predictive ability. nih.govmdpi.com

External Validation: This evaluates the model's ability to predict the activity of an external test set of compounds that were not used in model development. uniroma1.it The predictive ability is often measured by the predictive R² (R²pred). A high R²pred value (typically > 0.6) suggests that the model can make accurate predictions for new molecules. mdpi.com

A statistically significant 2D-QSAR model for a series of benzofuran-based vasodilators was developed using the Best Multiple Linear Regression (BMLR) method, which yielded a model with a high correlation coefficient (R² = 0.816) and good internal validation statistics (R²cvOO = 0.731). nih.govnih.gov

| Parameter | Description | Acceptable Value | Reference |

|---|---|---|---|

| R² (Coefficient of Determination) | Measures the goodness of fit of the model to the training set data. | > 0.6 | nih.gov |

| Q² or R²cv (Cross-validation Coefficient) | Measures the internal predictive ability of the model (e.g., via Leave-One-Out). | > 0.5 | nih.govmdpi.com |

| R²pred (Predictive R²) | Measures the predictive power of the model on an external test set. | > 0.6 | mdpi.com |

| F-test (Fischer's value) | Assesses the statistical significance of the regression model. | High value | nih.gov |

| s² (Standard deviation of regression) | Measures the deviation of predicted values from observed values. | Low value | nih.gov |

Pharmacological Studies Pre Clinical, in Vitro and in Vivo Animal Models

In Vitro ADME Profiling

In vitro ADME profiling is a critical component of early-stage drug discovery that helps to predict the pharmacokinetic behavior of a compound in a living organism.

Metabolic Stability in Microsomes and Hepatocytes

Information regarding the metabolic stability of N-(3-nitrophenyl)-1-benzofuran-2-carboxamide in liver microsomes or hepatocytes is not available in the public domain. Metabolic stability assays are crucial for predicting the intrinsic clearance of a compound. These assays typically involve incubating the compound with liver microsomes or hepatocytes, which contain key drug-metabolizing enzymes, and monitoring the decrease in the parent compound's concentration over time.

Plasma Protein Binding Characteristics

No specific data on the plasma protein binding of this compound has been reported. The extent of plasma protein binding significantly influences the distribution and availability of a drug to its target tissues. Benzofuran (B130515) derivatives, in general, have been shown to bind to serum albumins, which can act as carriers for these molecules. The degree of binding is typically determined using techniques such as equilibrium dialysis or ultrafiltration.

Permeability Assays (e.g., Caco-2, PAMPA)

There is no publicly available information on the permeability of this compound from Caco-2 or Parallel Artificial Membrane Permeability Assays (PAMPA). These assays are used to predict the intestinal absorption of a compound. The Caco-2 cell monolayer assay provides insights into both passive diffusion and active transport mechanisms, while PAMPA is a non-cell-based assay that primarily assesses passive permeability.

Cytochrome P450 Inhibition and Induction Potential

The potential of this compound to inhibit or induce cytochrome P450 (CYP) enzymes has not been documented in the available literature. Assessing CYP inhibition and induction is vital to predict potential drug-drug interactions. Some benzofuran derivatives have been studied for their inhibitory effects on specific CYP enzymes like P450arom.

In Vivo Pharmacokinetic Analysis in Animal Models

Absorption and Bioavailability Determination

No in vivo pharmacokinetic studies detailing the absorption and bioavailability of this compound in any animal models have been published. Such studies are essential to understand how a compound is absorbed into the systemic circulation and the fraction of an administered dose that reaches the bloodstream.

Excretion Pathways and Metabolic Fate

The metabolic fate of this compound has not been specifically elucidated. However, based on studies of other benzofuran derivatives, metabolism is likely to occur in the liver. For example, studies on 6-(2-aminopropyl)benzofuran (6-APB) and its N-methyl derivative in rats have identified metabolites formed through processes such as N-demethylation and hydroxylation, followed by further oxidation. The cytochrome P450 (CYP) enzyme system, particularly isoforms like CYP1A2, CYP2D6, and CYP3A4, were implicated in the metabolism of these related compounds. Therefore, it is plausible that this compound undergoes similar hepatic metabolism.

The nitroaromatic moiety is subject to nitroreduction, a metabolic pathway that can lead to the formation of reactive intermediates. This process is a critical determinant of both the efficacy and potential toxicity of nitroaromatic drugs. The reduction of the nitro group can result in the formation of nitroso, hydroxylamine, and ultimately amine metabolites. These metabolic transformations can significantly alter the compound's properties and biological activity.

Excretion of the parent compound and its metabolites would likely occur through renal and/or fecal routes. The polarity of the metabolites will largely determine the primary route of excretion.

Target Engagement and Pharmacodynamic Studies in Pre-clinical Models

While specific target engagement and pharmacodynamic studies for this compound are not found in the reviewed literature, the benzofuran scaffold is a common feature in many biologically active compounds. Benzofuran derivatives have been investigated for a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. For example, certain N-phenylbenzofuran-2-carboxamide derivatives have been studied as modulators of amyloid-beta aggregation, relevant to Alzheimer's disease research. The specific biological targets and pharmacodynamic effects of this compound would depend on its unique three-dimensional structure and its interactions with specific biological macromolecules.

Formulation Considerations for Pre-clinical Animal Studies

The formulation of this compound for preclinical studies would be guided by its physicochemical properties, particularly its solubility. Many benzofuran derivatives are known to be poorly soluble in water, which can present challenges for in vivo administration and bioavailability.

Solubility Enhancement Techniques for Animal Dosing

Given the likelihood of poor aqueous solubility, various techniques could be employed to enhance the solubility of this compound for animal dosing. These methods can be broadly categorized into physical and chemical modifications.

Potential Solubility Enhancement Techniques:

| Technique | Description |

| Co-solvency | Utilizing a mixture of a primary solvent (usually water) with one or more water-miscible co-solvents (e.g., ethanol, propylene glycol, polyethylene glycol) to increase the solubility of a lipophilic drug. |

| Micronization | Reducing the particle size of the drug to increase the surface area available for dissolution. This can be achieved through milling techniques. |

| Solid Dispersions | Dispersing the drug in an inert carrier matrix at the solid state. This can be prepared by methods such as melting (fusion) or solvent evaporation. |

| Complexation | Using complexing agents, such as cyclodextrins, to form inclusion complexes with the drug, thereby increasing its apparent solubility. |

| Nanosuspensions | Producing sub-micron colloidal dispersions of the pure drug, which are stabilized by surfactants and polymers. |

The choice of a suitable technique would depend on the specific properties of the compound and the requirements of the preclinical study.

Excipient Compatibility and Stability

Ensuring the compatibility of this compound with various excipients is a critical step in formulation development. Incompatibility can lead to physical or chemical changes in the drug substance, affecting its stability and bioavailability.

Key Considerations for Excipient Compatibility:

Drug-Excipient Interactions: Potential chemical reactions between the drug and excipients must be evaluated. For instance, the primary amine group that could be formed from the reduction of the nitro group might be reactive.

pH and Microenvironment: The pH of the formulation and the microenvironmental pH provided by excipients can significantly impact the stability of the drug.

Moisture Content: The presence of moisture can accelerate degradation pathways. Therefore, the hygroscopicity of both the drug and the excipients should be considered.

Compatibility studies often involve storing binary mixtures of the drug and individual excipients under accelerated temperature and humidity conditions and analyzing for any degradation.

Advanced Applications and Future Research Directions

Development as Chemical Probes for Biological Research

Chemical probes are essential tools for dissecting complex biological processes. They are small molecules designed to interact with specific biological targets, enabling their study within a cellular or in vivo context. The development of N-(3-nitrophenyl)-1-benzofuran-2-carboxamide into a chemical probe could provide valuable insights into its mechanism of action and the biological pathways it modulates.

Fluorescently tagged molecules allow for the visualization of their distribution and localization within cells and tissues. Currently, there is no specific public information on the development of fluorescently tagged analogues of this compound.

Future research could involve the synthesis of analogues where a fluorophore is attached to the benzofuran (B130515) or the phenyl ring. The choice of fluorophore and the point of attachment would be critical to ensure that the biological activity of the parent compound is retained. Techniques such as confocal microscopy could then be employed to visualize the cellular uptake and subcellular localization of the fluorescent analogue, providing clues about its potential sites of action. tcichemicals.comresearchgate.net

Table 1: Potential Fluorophores for Tagging this compound

| Fluorophore | Excitation (nm) | Emission (nm) | Characteristics |

|---|---|---|---|

| Fluorescein | ~494 | ~521 | Bright green fluorescence, pH-sensitive. |

| Rhodamine | ~550 | ~575 | Bright red fluorescence, photostable. |

| BODIPY | Varies | Varies | Sharp emission peaks, less sensitive to solvent polarity. |

This table is illustrative of potential fluorophores and does not represent actual experimental data for this compound.

Affinity-based probes are designed to covalently bind to their biological targets, facilitating their isolation and identification. There is no published research on the development of affinity-based probes derived from this compound for target elucidation.

Conceptually, an affinity-based probe could be created by incorporating a reactive group (e.g., a photo-activatable group like a diazirine or a benzophenone) and a reporter tag (e.g., biotin (B1667282) or an alkyne for click chemistry) into the structure of this compound. ajphs.com Upon binding to its target protein, the probe could be activated to form a covalent bond. The tagged protein could then be enriched from cell lysates and identified using techniques like mass spectrometry. This would be a powerful approach to definitively identify the molecular targets of this compound.

Potential as Lead Compounds for Therapeutic Development (Pre-clinical Drug Discovery)

The process of transforming a "hit" compound from a high-throughput screen into a viable "lead" candidate involves iterative chemical modifications to improve its potency, selectivity, and pharmacokinetic properties. For this compound, a hypothetical hit-to-lead and lead optimization campaign would involve systematic structural modifications.

Structure-activity relationship (SAR) studies would be conducted by synthesizing analogues with variations in the substituents on both the benzofuran and the nitrophenyl rings. For instance, the position and nature of the nitro group on the phenyl ring could be altered, or different functional groups could be introduced on the benzofuran scaffold. These modifications would aim to enhance target affinity and selectivity while improving drug-like properties such as solubility and metabolic stability. mdpi.com

Table 2: Hypothetical Lead Optimization Strategies for this compound

| Modification Strategy | Rationale | Desired Outcome |

|---|---|---|

| Varying the nitro group position | Explore the effect of substituent position on target binding. | Improved potency and selectivity. |

| Replacing the nitro group | Investigate the impact of electronic and steric properties on activity. | Enhanced potency, reduced potential toxicity. |

| Substitution on the benzofuran ring | Modulate physicochemical properties and explore additional binding interactions. | Improved solubility, metabolic stability, and potency. |

This table represents conceptual strategies and is not based on specific experimental data for the compound.

Combining therapeutic agents with different mechanisms of action is a common strategy in preclinical and clinical drug development, particularly in areas like oncology. There are no published preclinical studies investigating this compound in combination with other therapeutic agents.

Should this compound demonstrate a specific biological activity, future preclinical studies could explore its efficacy in combination with standard-of-care agents in relevant disease models. For example, if it were to show anticancer activity, it could be tested in combination with chemotherapeutic drugs or targeted therapies in cancer cell lines and animal models to assess for synergistic or additive effects. mdpi.com

Nanotechnology and Drug Delivery System Applications (Conceptual/Pre-clinical)

Nanotechnology offers innovative solutions to challenges in drug delivery, such as poor solubility, lack of targeting, and rapid clearance. There is no available research on the formulation of this compound into nanotechnology-based drug delivery systems.